molecular formula C16H40Cl2N2P2Ru B6336357 Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) CAS No. 1092372-90-1

Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)

Cat. No.: B6336357
CAS No.: 1092372-90-1
M. Wt: 494.4 g/mol
InChI Key: HINVYXXIKGEKJI-UHFFFAOYSA-L
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Description

Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) is a coordination complex of ruthenium. It is known for its catalytic properties and is used in various chemical reactions. The compound has a molecular formula of C16H40Cl2N2P2Ru and a molecular weight of 494.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with 2-(DI-I-propylphosphino)ethylamine in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Mechanism of Action

The mechanism of action of Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, where substrates can bind and undergo reactions. The phosphino and amine ligands play a crucial role in stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) is unique due to its specific ligand environment, which provides distinct catalytic properties. The DI-I-propylphosphino and ethylamine ligands offer a balance of steric and electronic effects that enhance the compound’s reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

dichlororuthenium;2-di(propan-2-yl)phosphanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H20NP.2ClH.Ru/c2*1-7(2)10(6-5-9)8(3)4;;;/h2*7-8H,5-6,9H2,1-4H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINVYXXIKGEKJI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCN)C(C)C.CC(C)P(CCN)C(C)C.Cl[Ru]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746379
Record name 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092372-90-1
Record name 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diisopropylphosphino)ethanamine - dichlororuthenium (2:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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